N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 1,2,4-triazole moiety via a sulfanyl-acetamide bridge. This scaffold is recognized for its pharmacological versatility, with applications in antimicrobial, antiviral, and enzyme inhibitory activities. The compound’s structural uniqueness lies in the synergistic integration of two nitrogen-rich heterocycles, which enhance its binding affinity to biological targets .
Properties
Molecular Formula |
C8H10N6OS2 |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C8H10N6OS2/c1-5-11-12-7(17-5)10-6(15)3-16-8-13-9-4-14(8)2/h4H,3H2,1-2H3,(H,10,12,15) |
InChI Key |
RHJMCQZQSYYZLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=CN2C |
Origin of Product |
United States |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a triazole moiety, which is known for imparting diverse biological activities. The structural formula can be represented as follows:
This configuration is crucial for its interaction with biological targets.
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit various mechanisms of action:
- Carbonic Anhydrase Inhibition : Studies have demonstrated that derivatives of thiadiazole can effectively inhibit carbonic anhydrases (CAs), particularly human carbonic anhydrase I and II. For instance, a related compound showed IC50 values ranging from 0.095 to 15.65 nM against CA I and 0.057 to 17.95 nM against CA II, indicating potent inhibitory activity compared to the standard drug acetazolamide .
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, derivatives of the 1,3,4-thiadiazole structure have been reported to possess minimum inhibitory concentrations (MICs) lower than standard antibiotics such as streptomycin and fluconazole .
- Anticonvulsant Activity : Some studies have highlighted the neuroprotective properties of thiadiazole derivatives. In vivo experiments demonstrated that certain compounds exhibited anticonvulsant activity comparable to established treatments like diazepam .
Efficacy Against Pathogens
The biological activity of this compound has been evaluated in various studies:
Case Studies
Several case studies have investigated the biological activity of compounds similar to this compound:
- Study on Carbonic Anhydrase Inhibition :
- Antimicrobial Efficacy :
- Neuroprotective Effects :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole moieties exhibit notable antimicrobial properties. Studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide demonstrates effectiveness against various bacterial strains. For instance, a study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, revealing Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
Antifungal Properties
The compound has also been investigated for its antifungal potential. A series of derivatives were synthesized and tested against fungal pathogens such as Candida albicans. The results indicated that certain derivatives exhibited enhanced antifungal activity with MIC values lower than those of conventional antifungals like fluconazole . The structural features of the compound contribute to its interaction with fungal cell membranes, disrupting their integrity.
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, a target for anti-inflammatory drugs. Molecular docking studies indicated favorable binding interactions with the enzyme's active site, suggesting potential for further development as an anti-inflammatory agent .
Plant Growth Regulation
The incorporation of thiadiazole and triazole derivatives in agricultural formulations has been explored for plant growth regulation. Research has shown that compounds similar to this compound can enhance plant resistance to pathogens and improve growth rates under stress conditions . Field trials demonstrated increased yield in crops treated with these compounds compared to untreated controls.
Pest Management
The compound's efficacy as a pesticide has been evaluated against various agricultural pests. Laboratory assays indicated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects . This dual action makes it a candidate for integrated pest management strategies.
Case Studies
Chemical Reactions Analysis
Oxidation and Reduction
The sulfur atoms in the thiadiazole and triazole rings are susceptible to oxidation or reduction:
-
Oxidation :
The thiadiazole ring’s sulfur can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide. -
Reduction :
The compound can be reduced to form corresponding thiols or amines using reagents like sodium borohydride.
Substitution Reactions
Both heterocyclic rings undergo nucleophilic or electrophilic substitution:
-
Triazole Ring Substitution :
The 4-methyl-4H-1,2,4-triazol-3-yl group can participate in nucleophilic substitution, facilitated by the electron-withdrawing sulfanyl group. -
Thiadiazole Ring Substitution :
The 5-methyl-1,3,4-thiadiazol-2-yl moiety may undergo electrophilic substitution at the 2-position due to the electron-rich nature of the thiadiazole ring.
Hydrolysis
Acetamide groups in the compound are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines .
Comparison of Reaction Conditions
Structural Relevance to Reactivity
The compound’s reactivity is influenced by:
-
Electron-Withdrawing Groups : The sulfanyl (-S-) group enhances the triazole ring’s electrophilicity, facilitating substitution.
-
Electron-Rich Thiadiazole : The thiadiazole ring’s electron density promotes nucleophilic attack at the 2-position.
-
Acetamide Functional Group : The amide group’s stability under specific conditions determines reaction pathways .
Biological Implications
Comparison with Similar Compounds
Critical Analysis of Divergent Results
Preparation Methods
Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine
This intermediate is typically synthesized via cyclization of thiosemicarbazide derivatives. A common method involves reacting thioacetamide with hydrazine hydrate under acidic conditions, followed by oxidative cyclization using bromine or iodine. For example:
The product is purified via recrystallization from ethanol, with structural confirmation by H NMR and IR spectroscopy.
Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol
This triazole-thiol derivative is prepared through a cyclocondensation reaction. A reported method involves reacting methyl hydrazinecarboxylate with carbon disulfide in the presence of potassium hydroxide, followed by alkylation with methyl iodide:
The product is isolated via column chromatography and characterized by LC-MS.
Key Coupling Methods for Acetamide Bridge Formation
The sulfanyl acetamide linker is constructed using nucleophilic substitution or carbodiimide-mediated coupling.
Nucleophilic Substitution Approach
In this method, 4-methyl-4H-1,2,4-triazole-3-thiol reacts with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base such as triethylamine or potassium carbonate:
Optimization Notes :
Carbodiimide-Mediated Amide Coupling
An alternative route involves activating the carboxylic acid derivative of the triazole-thiol (e.g., 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid) with EDCI/HOBt, followed by coupling with 5-methyl-1,3,4-thiadiazol-2-amine:
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, EtN, 80°C, 6h | 60–78% | >95% | High |
| Carbodiimide Coupling | DCM, EDCI/HOBt, RT, 12h | 55–70% | >90% | Moderate |
Key Observations :
-
Nucleophilic substitution offers higher yields and scalability but requires halogenated precursors.
-
Carbodiimide coupling avoids halogens but demands anhydrous conditions and longer reaction times.
Purification and Characterization
Purification Techniques
Analytical Data
-
H NMR (400 MHz, DMSO-d) : δ 2.41 (s, 3H, CH-thiadiazole), 3.89 (s, 3H, CH-triazole), 4.21 (s, 2H, SCH), 8.12 (s, 1H, triazole-H).
-
HRMS (ESI+) : m/z calcd. for CHNOS [M+H]: 322.0498; found: 322.0495.
Challenges and Mitigation Strategies
Byproduct Formation
Low Solubility
-
Issue : Poor solubility in polar solvents complicates purification.
Industrial-Scale Considerations
For kilogram-scale production, the nucleophilic substitution method is preferred due to:
Q & A
Q. Table 1: Key Spectral Data for Structural Validation
| Technique | Key Signals | Reference |
|---|---|---|
| δ 2.40 ppm (s, 3H, CH-thiadiazole); δ 3.80 ppm (s, 3H, CH-triazole) | ||
| IR | 1650 cm (C=O); 1240 cm (C-S-C) | |
| HRMS | [M+H] = 326.0421 (CHNSO) |
Q. Table 2: Biological Activity Data
| Assay Type | Model/Test System | Result (IC/MIC) | Reference |
|---|---|---|---|
| Anticancer (MTT) | MCF-7 cells | 18.5 ± 1.2 μM | |
| Antimicrobial | S. aureus | MIC = 8 μg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
